N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
The exact mass of the compound this compound is 373.08447515 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[(1-pyridin-4-yltriazol-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4S/c22-26(23,14-1-2-15-16(9-14)25-8-7-24-15)18-10-12-11-21(20-19-12)13-3-5-17-6-4-13/h1-6,9,11,18H,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNQNPWUKEKCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological mechanisms, and therapeutic applications.
The compound has the following chemical structure and properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₅N₅O₄S |
| Molecular Weight | 373.4 g/mol |
| CAS Number | 2034332-70-0 |
| SMILES Notation | O=S(=O)(NCc1cn(-c2ccncc2)nn1)c1ccc2c(c1)OCCO2 |
Synthesis
The synthesis of this compound typically involves the reaction of pyridinyl triazole derivatives with benzodioxane sulfonamides. Recent studies have focused on optimizing these synthetic routes to improve yield and purity.
Anticancer Activity
Several studies have reported on the anticancer properties of related triazole compounds. For instance:
- Mechanism of Action : this compound has been shown to inhibit methionine aminopeptidase type II (MetAP II), an enzyme critical for tumor growth. In vitro assays demonstrated significant cytotoxicity against various cancer cell lines such as HEPG2 (hepatocellular carcinoma) and MCF7 (breast cancer) .
| Cell Line | IC₅₀ (µM) |
|---|---|
| HEPG2 | 0.67 |
| MCF7 | 0.80 |
| SW1116 | 0.87 |
Mechanistic Studies
In mechanistic studies, the compound was found to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression. Western blot assays indicated that treatment with the compound resulted in increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors .
Case Study 1: Hepatocellular Carcinoma
A study by Arafa et al. evaluated the effectiveness of this compound against HEPG2 cells. The results showed that the compound significantly reduced cell viability with an IC₅₀ value of 0.67 µM, outperforming traditional chemotherapeutic agents .
Case Study 2: Breast Cancer
In another investigation focusing on MCF7 cells, the compound exhibited an IC₅₀ value of 0.80 µM. The study highlighted its potential as a lead compound for further development in breast cancer therapy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
